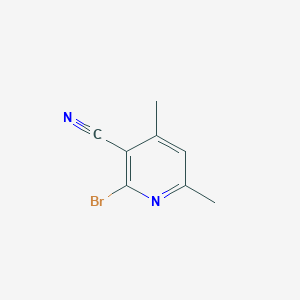

2-Bromo-4,6-dimethyl-nicotinonitrile

Description

Contextualization within Nicotinonitrile Chemistry

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are a cornerstone of modern medicinal and materials chemistry. fujifilm.comcymitquimica.comapolloscientific.co.uk The nitrile group is a versatile functional handle, capable of being converted into a variety of other functionalities such as amines, amides, and carboxylic acids, thereby providing a gateway to a wide array of more complex molecules. The pyridine (B92270) ring itself is a common motif in pharmaceuticals and agrochemicals, imparting specific physicochemical properties to the parent molecule. rsc.org

The introduction of substituents onto the nicotinonitrile scaffold, as seen in 2-Bromo-4,6-dimethylnicotinonitrile, allows for the fine-tuning of these properties. The methyl groups at the 4- and 6-positions influence the steric and electronic environment of the pyridine ring, which can affect its reactivity and biological interactions. The bromine atom at the 2-position is a particularly significant feature, as it provides a reactive site for a multitude of chemical transformations.

The general class of 2-substituted-3-cyanopyridines has been the subject of considerable research. For instance, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with various nucleophiles has been shown to yield a range of fused heterocyclic systems, including pyrazolo-, isoxazolo-, and pyridoquinazoline derivatives. researchgate.net These studies highlight the potential of the halogen at the 2-position to act as a leaving group in nucleophilic substitution reactions, a characteristic that would be shared by the bromo-analogue.

Historical Perspectives on Bromopyridine Derivatives

The study of brominated pyridines has a rich history intertwined with the development of heterocyclic chemistry. Early investigations into bromopyridines focused on their synthesis, often through direct bromination of pyridine or via diazotization of aminopyridines followed by a Sandmeyer-type reaction. These foundational methods paved the way for the exploration of their chemical reactivity.

Historically, the presence of a bromine atom on the pyridine ring was recognized as a key feature for enabling further functionalization. The electron-withdrawing nature of the pyridine nitrogen makes the ring generally less reactive towards electrophilic substitution than benzene, but it also activates halogen substituents towards nucleophilic substitution, particularly at the 2- and 4-positions.

Over the decades, the utility of bromopyridines as building blocks in organic synthesis has expanded dramatically with the advent of transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings have become routine methods for forming new carbon-carbon bonds, with bromopyridines serving as excellent coupling partners. This has allowed for the construction of complex biaryl and other elaborated structures that were previously difficult to access.

Significance in Pyridine Chemistry and Heterocyclic Synthesis

The significance of 2-Bromo-4,6-dimethylnicotinonitrile in pyridine chemistry lies in its potential as a versatile intermediate for the synthesis of more complex heterocyclic structures. The bromine atom at the 2-position is a prime site for a variety of chemical transformations.

One of the most powerful applications of bromopyridines is in palladium-catalyzed cross-coupling reactions. It is anticipated that 2-Bromo-4,6-dimethylnicotinonitrile could readily participate in such reactions. For example, a Suzuki coupling with an appropriate boronic acid could introduce a new aryl or alkyl group at the 2-position, leading to a range of substituted 4,6-dimethylnicotinonitriles. Similarly, Buchwald-Hartwig amination could be employed to introduce nitrogen-based nucleophiles, and Sonogashira coupling would allow for the introduction of alkyne moieties.

Beyond cross-coupling, the bromine atom can be displaced by a variety of nucleophiles. This allows for the introduction of oxygen, sulfur, and nitrogen-containing functional groups. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. The combination of these reactive sites makes 2-Bromo-4,6-dimethylnicotinonitrile a potentially valuable building block for the construction of novel heterocyclic scaffolds for applications in drug discovery and materials science. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLLODYBGYVNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-Bromo-4,6-dimethyl-nicotinonitrile is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. The presence of a good leaving group, the bromine atom, at the activated 2-position further facilitates nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the C-2 position is the most common site for nucleophilic attack, leading to its displacement by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound.

Amination: The bromo substituent can be readily displaced by primary and secondary amines to furnish 2-amino-4,6-dimethyl-nicotinonitrile derivatives. These reactions are typically carried out in the presence of a base and often catalyzed by a palladium complex, in what is known as the Buchwald-Hartwig amination. For instance, the reaction of 2-bromo-6-methylpyridine (B113505) with cyclohexane-1,2-diamine, catalyzed by a palladium-BINAP system, proceeds efficiently, suggesting a similar reactivity for the dimethylated analogue. patsnap.com A variety of amines, including morpholine, can be used as nucleophiles in such transformations. bldpharm.com

Alkoxylation and Aryloxylation: Nucleophilic attack by alkoxides and phenoxides can also displace the bromine atom to yield the corresponding ethers. For example, reaction with sodium methoxide (B1231860) would be expected to produce 2-methoxy-4,6-dimethyl-nicotinonitrile. These reactions are classic examples of SNAr on halopyridines.

The nitrile group (-CN) at the C-3 position is a versatile functional group that can undergo a range of chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Mild acidic or basic hydrolysis typically yields the corresponding amide, 2-bromo-4,6-dimethyl-nicotinamide. researchgate.net More vigorous reaction conditions, such as prolonged heating with strong acid or base, can lead to the formation of the carboxylic acid, 2-bromo-4,6-dimethyl-nicotinic acid. nih.gov The hydrolysis of nicotinonitrile to nicotinamide (B372718) using aqueous ammonia (B1221849) is a known industrial process. rushim.rusigmaaldrich.com

Conversion to Amidoximes: The nitrile functionality can react with hydroxylamine (B1172632) to form N'-hydroxy-2-bromo-4,6-dimethyl-nicotinimidamide (an amidoxime). This transformation is particularly useful as amidoximes are important precursors for the synthesis of various heterocyclic systems. For instance, 5- and 6-bromo-3-fluoro-2-cyanopyridines are readily converted to their corresponding amidoximes upon treatment with hydroxylamine hydrochloride. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen. wikipedia.org The presence of the bromo and cyano groups, which are also electron-withdrawing, further deactivates the ring. Any electrophilic attack is predicted to occur at the positions meta to the nitrogen atom (positions 3 and 5), which are the most electron-rich. In the case of this compound, the 3-position is occupied by the nitrile group, leaving the 5-position as the most likely site for electrophilic attack.

However, forcing conditions are typically required for electrophilic substitution on such deactivated pyridine rings. Common electrophilic substitution reactions include:

Nitration: Nitration, if successful, would likely occur at the 5-position to yield 2-Bromo-4,6-dimethyl-5-nitro-nicotinonitrile. The reaction would necessitate strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid, and elevated temperatures. scirp.org The nitration of even less deactivated pyridines can be challenging. rushim.ru

Sulfonation: Sulfonation of pyridine requires harsh conditions, often using fuming sulfuric acid at high temperatures, and typically yields the pyridine-3-sulfonic acid. researchgate.net For the title compound, sulfonation at the 5-position would be the expected outcome, though it would likely require very forcing conditions.

Organometallic Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of this compound is an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds via organometallic cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis.

Palladium catalysts are widely used to mediate the coupling of aryl halides with various organometallic reagents.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. This compound is an excellent substrate for Suzuki coupling reactions. For example, it can be coupled with a variety of aryl- and heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to afford 2-aryl-4,6-dimethyl-nicotinonitriles.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This compound can be effectively coupled with various terminal alkynes under Sonogashira conditions to produce 2-alkynyl-4,6-dimethyl-nicotinonitriles. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system demonstrates the feasibility of this transformation on a closely related substrate. nih.gov

Besides palladium, other transition metals such as copper and nickel can also catalyze a range of cross-coupling reactions involving 2-bromopyridines.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. While not as commonly used as Suzuki coupling due to the toxicity of organotin compounds, it represents a viable method for the functionalization of this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst. This method is known for its high reactivity and functional group tolerance. This compound could be coupled with various organozinc reagents to introduce a wide range of substituents at the 2-position.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, can be employed to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For example, copper-catalyzed coupling with amines, alcohols, or thiols can provide an alternative route to the corresponding 2-substituted pyridines. Copper-catalyzed cyanation is also a known transformation for aryl halides. scirp.orgpipzine-chem.com

Functionalization of Methyl Substituents

The methyl groups at the 4- and 6-positions of the nicotinonitrile ring are potential sites for a range of chemical transformations, including oxidation, halogenation, and condensation reactions. While specific studies on the functionalization of the methyl groups of this compound are not extensively documented, the reactivity of analogous dimethylpyridine derivatives provides insight into their potential transformations.

One common transformation is the oxidation of the methyl groups to carboxylic acids. This can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The resulting carboxylic acids can then serve as versatile intermediates for further derivatization, such as esterification or amidation.

Another potential functionalization pathway is benzylic bromination, which can be accomplished using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). The resulting bromomethyl derivatives are highly reactive electrophiles that can participate in nucleophilic substitution reactions, providing a route to a variety of other functional groups.

Furthermore, the methyl groups can undergo condensation reactions with aldehydes or ketones in the presence of a suitable base. This type of reaction, known as the Knoevenagel-Doebner condensation or a related variant, can lead to the formation of styryl or other vinyl-substituted derivatives, extending the conjugation of the heterocyclic system.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can selectively target the pyridine ring, the bromo substituent, or the cyano group, depending on the reaction conditions and the reagents employed.

The oxidation of nicotinonitrile derivatives can proceed through various mechanisms. For instance, oxidation by peroxynitrite has been proposed to occur either directly through ground-state peroxynitrous acid (ONOOH) or indirectly via an activated form (ONOOH*). acs.org In the direct pathway, the reaction is first-order in both peroxynitrite and the substrate, leading to high oxidation yields. acs.org Conversely, the indirect pathway is first-order in peroxynitrite but zero-order in the substrate, with oxidation yields not exceeding 40-50%. acs.org The specific pathway taken can depend on the nature of the substrate. acs.org While not specifically detailing the oxidation of this compound, this provides a framework for understanding its potential behavior with such oxidizing agents.

The pyridine nitrogen can also be oxidized to an N-oxide using peracids like m-chloroperoxybenzoic acid (m-CPBA). Pyrithione, for example, can be synthesized from 2-bromopyridine (B144113) by oxidation to the N-oxide followed by substitution to introduce the thiol group. wikipedia.org

The reduction of this compound offers several synthetic possibilities. The bromine atom can be removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, leading to the formation of 4,6-dimethylnicotinonitrile (B182455). Alternatively, reductive coupling reactions of 2-halopyridines can be achieved using nickel catalysis with zinc as a reducing agent to form bipyridines. acs.org

The cyano group is also susceptible to reduction. It can be reduced to an aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under more forcing conditions. The reduction of a cyano group in a related 2-bromo-3-cyanopyridine to an amine group has been noted as a potential transformation. pipzine-chem.com

Cyclization and Heterocyclic Annulation Reactions

The presence of the 2-bromo and 3-cyano groups in a 1,2-relationship on the pyridine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically proceed via a nucleophilic substitution of the bromine atom followed by an intramolecular cyclization involving the cyano group.

A prominent example is the synthesis of thieno[2,3-b]pyridines. This can be achieved through the reaction of 2-halonicotinonitriles with a sulfur-containing nucleophile, such as an α-mercapto ketone, ester, or nitrile, in a process known as the Gewald reaction or a related cyclocondensation. The reaction of 2-chloronicotinonitriles with 3-mercaptoacetonitrile is a known route to thieno[2,3-b]pyridine (B153569) derivatives. rsc.org

Similarly, the synthesis of furo[2,3-b]pyridines can be accomplished. One approach involves the nucleophilic aromatic substitution of the 2-halo group by an oxygen nucleophile, followed by cyclization. nih.gov For instance, the reaction with the enolate of a β-keto ester or a similar oxygen-containing species can lead to the formation of a furo[2,3-b]pyridine (B1315467) core. nih.gov The synthesis of furo[2,3-b]pyridine formamidines has been realized from the corresponding 3-amino-furo[2,3-b]pyridines. mdpi.com

These cyclization reactions provide a powerful tool for the construction of complex, polycyclic heteroaromatic compounds with potential applications in medicinal chemistry and materials science.

Applications and Emerging Research Directions

Application in Materials Science

The investigation into the use of nicotinonitrile derivatives in materials science is a growing area of research, with a particular focus on their potential to protect metallic surfaces from corrosion.

While specific studies on the corrosion inhibition properties of 2-Bromo-4,6-dimethyl-nicotinonitrile are not extensively documented in publicly available research, the broader class of nicotinonitrile and pyrimidine derivatives has shown promise in this area. For instance, research on 2-Amino-4,6-dimethylpyrimidine has demonstrated its ability to act as a mixed-type inhibitor for mild steel in acidic environments. The inhibition efficiency of such compounds generally increases with concentration, suggesting the formation of a protective layer on the metal surface. This protective mechanism is attributed to the adsorption of the inhibitor molecules onto the steel, a process that involves both physical and chemical interactions. The presence of heteroatoms like nitrogen and the π-electrons in the aromatic ring of these compounds are believed to play a crucial role in their adsorption and corrosion inhibition capabilities.

Role as Intermediates for Advanced Organic Compounds

The chemical architecture of this compound, featuring a reactive bromo group and a nitrile moiety on a substituted pyridine (B92270) ring, makes it a valuable precursor for the synthesis of more complex molecules.

In the realm of medicinal chemistry, nicotinonitrile derivatives are recognized as important scaffolds for the development of new therapeutic agents. While the direct application of this compound as a precursor for specific pharmaceutical building blocks is a specialized area of research, related bromo-nicotinonitrile compounds are utilized as key intermediates in the synthesis of various drugs. For example, brominated intermediates are instrumental in the production of drugs targeting neurological and endocrinological conditions. The bromo-substituent provides a reactive handle for further molecular modifications and the introduction of diverse functional groups, which is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs).

The construction of complex heterocyclic scaffolds is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. Halogenated nicotinonitriles serve as versatile starting materials in the synthesis of various heterocyclic systems. The bromine atom in this compound can be readily displaced or participate in cross-coupling reactions, allowing for the annulation of additional rings onto the pyridine core. This reactivity enables the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. Programmed synthesis strategies can utilize such precursors to access diverse and structurally complex heterocyclic libraries.

Exploratory Biological Activity Studies

The biological potential of nicotinonitrile derivatives is an active area of investigation, with studies exploring a range of activities, including antioxidant effects.

Research into the antioxidant properties of nicotinonitrile derivatives has provided encouraging results. A study on functionally 4,6-dimethyl-2-substituted-nicotinonitrile derivatives, which are structurally related to this compound, has demonstrated their potential as antioxidant agents. researchgate.net The antioxidant capacity of these compounds was evaluated using the ABTS radical cation decolorization assay.

| Compound | Substitution at Position 2 | Antioxidant Activity (% Inhibition) |

|---|---|---|

| Compound 4 | -(NH)-C(=S)NH2 | Promising |

| Compound 7 | Substituted thiazole ring | Promising |

The study revealed that among the tested compounds, derivatives with specific substitutions at the 2-position exhibited notable antioxidant activity against the ABTS free radical. researchgate.net These findings suggest that the 4,6-dimethylnicotinonitrile (B182455) scaffold could be a promising template for the design of new antioxidant agents.

Molluscicidal Activity and Associated Biochemical Impacts

Derivatives of nicotinonitrile have been investigated for their potential as molluscicides, particularly against agricultural pests like land snails. Studies on the species Monacha cartusiana have revealed the toxic effects of certain nicotinonitrile derivatives, highlighting their potential as pest control agents. nih.govnih.govsemanticscholar.orgmdpi.com

When snails were treated with specific nicotinonitrile molecules, significant biochemical alterations were observed. nih.govnih.gov These compounds were found to reduce the levels of acetylcholinesterase (AChE) and total soluble protein (TSP). nih.govnih.gov Conversely, they caused a notable increase in the activity of the transaminases alanine transaminase (ALT) and aspartate aminotransferase (AST). nih.govnih.govmdpi.com The elevation in transaminase levels may indicate membrane-destabilizing activity against the snails. nih.govmdpi.com

Histopathological examination of the digestive glands of snails exposed to these derivatives revealed significant damage, including vacuolization, which impairs the gland's function. nih.govnih.govsemanticscholar.orgmdpi.com Specifically, water-soluble nicotinonitrile-2-thiolate salts have shown promising mortality rates compared to the reference compound Acetamiprid. nih.govnih.govsemanticscholar.org

Table 1: Biochemical Impact of Nicotinonitrile Derivatives on M. cartusiana

| Biochemical Parameter | Observed Effect | Fold Change Compared to Control |

|---|---|---|

| Acetylcholinesterase (AChE) | Reduction | 1.09 to 1.29-fold decrease nih.gov |

| Alanine Transaminase (ALT) | Increase | - |

| Aspartate Aminotransferase (AST) | Increase | 0.99 to 1.97-fold increase nih.gov |

Antimicrobial and Antifungal Efficacy of Derivatives

The nicotinonitrile framework has been utilized to synthesize novel compounds with a broad spectrum of antimicrobial and antifungal activities. These derivatives often incorporate other heterocyclic systems, such as pyrazole, pyridine, and thiazole, to enhance their biological efficacy.

Derivatives have been tested against a range of Gram-positive bacteria (including Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and various fungal species (Candida albicans, Aspergillus niger). iscientific.org For instance, certain 5-cyano-2-thiouracil derivatives have demonstrated activity against these microbes. Similarly, novel coumarin derivatives have shown potent effects, with inhibition zones larger than 25 mm against at least one tested microorganism. nih.gov

The antifungal potential is also significant. Chromone-3-carbonitrile derivatives, including a 6-bromo variant, have exhibited good antifungal activity against multiple Candida species, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. nih.gov Other research has explored pyrrolo[1,2-a]quinoline derivatives, which showed inhibitory potential against C. albicans at concentrations as low as 0.4 µg/mL, a potency significantly higher than the standard drug fluconazole in the study. researchgate.netmdpi.com

Table 2: Antifungal Activity of Selected Bromo-Substituted Derivatives against Candida Species

| Compound Class | Tested Species | MIC Range | Reference |

|---|---|---|---|

| Chromone-3-carbonitriles | C. albicans, C. glabrata, C. parapsilosis, C. auris | 5 - 50 µg/mL | nih.gov |

Enzyme Inhibitory Potential

Derivatives containing a bromo-substituted aromatic ring have been synthesized and evaluated as inhibitors of specific enzymes. A notable example is in the field of aromatase inhibition. To understand the mechanism of the known inhibitor 6β-bromoandrostenedione, various derivatives were created. nih.gov

In one study, 2,2-dimethyl-6β-bromo and 6α-bromo steroids were found to be powerful aromatase inhibitors, with apparent Kᵢ values of 14 nM and 10 nM, respectively. nih.gov However, these specific derivatives did not cause the time-dependent, irreversible inactivation characteristic of "suicide substrates." nih.gov This suggests that while the bromo-substitution is key to inhibitory activity, other structural features dictate the precise mechanism of enzyme inactivation. nih.gov

Another area of investigation involves the inhibition of enzymes crucial for fungal survival. The mechanism of action for some antifungal derivatives is the inhibition of 14α-demethylase, an enzyme essential for ergosterol synthesis in fungi. encyclopedia.pub

Anticancer Potential via In Vitro Screening

The structural motif of nicotinonitrile has been incorporated into novel molecules screened for their cytotoxic activity against various cancer cell lines. Research has demonstrated that derivatives can exhibit moderate to potent anticancer effects.

For example, a series of novel 6-bromo-coumarin derivatives were synthesized and tested against breast cancer (MCF-7), lung cancer (A-549), and ovarian cancer (CHO-K1) cell lines. nih.gov One of the compounds in this series demonstrated the best cytotoxic effect among those tested. nih.gov The design of such compounds is often guided by their potential to inhibit enzymes critical for cancer cell proliferation, such as cyclin-dependent kinases (CDKs). nih.gov

The National Cancer Institute (NCI) has screened various heterocyclic compounds, including derivatives of benzothiophene, which share structural similarities with some of the complex molecules derived from nicotinonitriles. researchgate.net These screening programs are essential for identifying novel chemical entities with the potential for development into new anticancer therapies.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetamiprid |

| 6-bromoandrostenedione |

| Fluconazole |

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Confirmation of Molecular Structure

No peer-reviewed studies or public spectral databases containing ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for 2-Bromo-4,6-dimethyl-nicotinonitrile could be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific chemical shifts (δ), coupling constants (J), and integration values for the protons and carbon atoms of this compound are not documented in available resources.

Infrared (IR) Spectroscopy

Characteristic absorption bands (in cm⁻¹) corresponding to the functional groups of this compound, such as the nitrile (C≡N) and the carbon-bromine (C-Br) bonds, have not been published.

Mass Spectrometry (MS, HRMS)

Detailed mass spectrometry data, including the molecular ion peak (M⁺) and fragmentation patterns from either low-resolution or high-resolution mass spectrometry (HRMS) analyses, are not available.

Elemental Analysis

The experimentally determined elemental composition (e.g., %C, %H, %N, %Br) of this compound, which would confirm its empirical and molecular formula (C₈H₇BrN₂), is not reported in the public domain.

Chromatographic Purity and Composition Analysis

There is no available information regarding the methods used for the purification and purity assessment of this compound, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), including details on columns, mobile phases, and retention times.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govrsdjournal.org These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics from first principles. nih.gov

Electronic Structure and Reactivity Descriptors

A thorough investigation of 2-Bromo-4,6-dimethyl-nicotinonitrile would involve calculating its electronic structure and various reactivity descriptors. This typically includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Other important descriptors that would be calculated include:

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack. researchgate.net

These calculations are typically performed using methods like Density Functional Theory (DFT), which has proven to be a reliable tool for studying the electronic properties of organic molecules. cuny.eduresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. bohrium.comresearchgate.net

For this compound, molecular docking studies would involve:

Identifying potential protein targets based on the activity of structurally similar compounds.

Using computational algorithms to fit the 3D structure of the compound into the binding site of the target protein.

Calculating a scoring function to estimate the binding affinity and identify the most stable binding poses.

Analyzing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

Such studies have been successfully applied to various nicotinic acid and pyridine (B92270) derivatives to understand their potential as therapeutic agents. mdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are used to predict the activity of new compounds and to guide the design of more potent analogues. nih.govui.ac.id

Developing a QSAR model for a series of compounds including this compound would require:

A dataset of structurally related compounds with experimentally determined biological activities.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the activity. ui.ac.id

Validation of the model to ensure its predictive power.

QSAR studies are a powerful tool in medicinal chemistry for optimizing lead compounds and designing new molecules with desired biological profiles. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions. acs.org By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies, providing a deeper understanding of the reaction pathway. researchgate.netnih.gov

For this compound, computational methods could be used to:

Elucidate the mechanism of its synthesis, for instance, by studying the various steps involved in the cyclization and functionalization of the pyridine ring.

Investigate its reactivity in various chemical transformations, such as nucleophilic substitution of the bromo group or reactions involving the nitrile functionality.

These theoretical studies can complement experimental findings and help in optimizing reaction conditions for the synthesis of this compound and its derivatives. orgsyn.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4,6-dimethyl-nicotinonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves bromination of 4,6-dimethylnicotinonitrile precursors. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, in analogous brominated nicotinonitrile derivatives, NMR peaks for methyl groups appear at δ 2.2–2.6 ppm, while aromatic protons resonate at δ 7.25–8.5 ppm depending on substitution patterns . MS data (e.g., M at m/z 210–212 for brominated analogs) confirms molecular weight . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Determines exact mass (e.g., calculated for CHBrN: 210.9872) to confirm molecular formula.

- NMR Spectroscopy: and NMR identify substituent positions. For example, methyl groups at C4 and C6 appear as singlets, while the nitrile group (C≡N) shows no proton signal but is detectable via NMR (~115 ppm) .

- HPLC-PDA: Ensures >95% purity by quantifying impurities using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., over-bromination or decomposition). Systematic approaches include:

- Kinetic Studies: Monitor reaction progress via in-situ FTIR to track bromine consumption.

- Design of Experiments (DoE): Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .

- Computational Modeling: Use density functional theory (DFT) to predict reactive sites and transition states, guiding experimental adjustments .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in palladium-catalyzed reactions:

- Suzuki-Miyaura Coupling: React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh) (1–5 mol%) and KCO in toluene/water (3:1) at 80°C. Yields >80% are achievable with careful exclusion of oxygen .

- Buchwald-Hartwig Amination: Introduce amines (e.g., morpholine) via Pd(dba)/Xantphos catalysis in dioxane at 100°C. Monitor by TLC to avoid over-amination .

Q. How can researchers assess the mutagenic potential of this compound derivatives?

Methodological Answer:

- Ames Test: Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction). Compare revertant colony counts to controls; a 2-fold increase indicates mutagenicity .

- Comet Assay: Evaluate DNA damage in mammalian cell lines (e.g., HepG2). A tail moment >5% relative to controls suggests genotoxicity .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (N or Ar) to prevent degradation .

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.